N-(2-Aminoethyl)-N-methylethylenediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-aminoethyl)-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N3/c1-8(4-2-6)5-3-7/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSQEYLBJYFNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00330531 | |

| Record name | N,N-Bis(2-aminoethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4097-88-5 | |

| Record name | N,N-Bis(2-aminoethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-2,2'-diaminodiethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2-Aminoethyl)-N-methylethylenediamine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of N'-(2-Aminoethyl)-N-methylethylenediamine

Section 1: Introduction and Core Chemical Identity

N'-(2-Aminoethyl)-N-methylethylenediamine, a linear triamine, is a versatile chemical intermediate whose structural features—a combination of primary and secondary amine functionalities—make it a compound of significant interest in various fields of chemical synthesis. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and potential applications, tailored for researchers and professionals in drug development and materials science.

Nomenclature and Structure

Clarity in nomenclature is paramount. While sometimes referred to by the common name N-(2-Aminoethyl)-N-methylethylenediamine, the unambiguous IUPAC name for this compound is N'-[2-(methylamino)ethyl]ethane-1,2-diamine .[1] Its identity is definitively established by its CAS Registry Number, 34066-95-0.[1]

The molecule consists of a central ethylenediamine backbone with a primary amine at one terminus and a secondary amine at the other, which is further substituted with a 2-(methylamino)ethyl group. This arrangement of nitrogen atoms at regular intervals is key to its function as a tridentate chelating ligand.

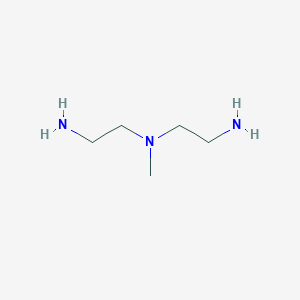

Caption: Chemical Structure of N'-[2-(methylamino)ethyl]ethane-1,2-diamine.

Core Chemical Identifiers

A summary of the fundamental identifiers for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | N'-[2-(methylamino)ethyl]ethane-1,2-diamine | PubChem[1] |

| CAS Number | 34066-95-0 | PubChem[1] |

| Molecular Formula | C₅H₁₅N₃ | PubChem[1] |

| Molecular Weight | 117.19 g/mol | PubChem[1] |

| InChIKey | QATBRNFTOCXULG-UHFFFAOYSA-N | PubChem[1] |

Section 2: Physicochemical and Computed Properties

Experimental data on the physicochemical properties of N'-(2-Aminoethyl)-N-methylethylenediamine is not widely published. Therefore, we rely on high-quality computed properties to provide insight into its behavior. These values are critical for designing reaction conditions, purification strategies, and for predicting its environmental fate.

| Property | Computed Value | Parameter Description |

| XLogP3 | -1.6 | A measure of hydrophobicity; the negative value indicates high water solubility. |

| Hydrogen Bond Donors | 3 | The number of N-H bonds capable of donating hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 | The number of nitrogen atoms with lone pairs capable of accepting hydrogen bonds. |

| Polar Surface Area | 50.1 Ų | The surface sum over all polar atoms, influencing membrane permeability and solubility. |

| Rotatable Bond Count | 5 | The number of bonds that can rotate freely, indicating molecular flexibility. |

Data sourced from PubChem CID 118593.[1]

The structure, featuring three amine groups, makes the molecule highly polar and capable of extensive hydrogen bonding, predicting excellent solubility in water and other polar protic solvents. Its flexibility, conferred by five rotatable bonds, allows it to adopt various conformations, a crucial aspect of its ability to act as a chelating ligand.

Section 3: Synthesis and Purification Protocol

The synthesis of N'-(2-Aminoethyl)-N-methylethylenediamine can be approached through several routes common in amine chemistry. A logical and field-proven methodology involves the nucleophilic substitution of a protected aminoethyl halide with a suitable diamine precursor, followed by deprotection.

Proposed Synthetic Pathway

The described protocol is based on the well-established reactivity of amines. The choice of a Boc-protecting group is strategic; it is stable under the alkylation conditions and can be removed under acidic conditions without affecting the rest of the molecule. This selective protection-alkylation-deprotection sequence ensures a high yield of the desired product.

Sources

N-(2-Aminoethyl)-N-methylethylenediamine synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(2-Aminoethyl)-N-methylethylenediamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a complex unsymmetrical polyamine with significant potential in coordination chemistry, materials science, and as a scaffold in pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals, offering a deep dive into two robust synthetic strategies: Sequential Alkylation and Reductive Amination . The guide emphasizes the underlying chemical principles, causality behind experimental choices, and provides detailed, field-proven protocols. Each step is substantiated with authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Unsymmetrical Polyamines

This compound is an unsymmetrical diamine featuring primary, secondary, and tertiary amine functionalities within a compact ethylenediamine backbone. This unique arrangement of nitrogen atoms makes it a highly valuable building block and chelating agent.[1][2] The distinct reactivity and coordination properties of each amine group allow for selective functionalization, making it an attractive precursor for the synthesis of complex ligands, catalysts, and pharmacologically active molecules.[3]

The synthesis of such unsymmetrically substituted diamines presents a considerable challenge, primarily centered on achieving regioselectivity. Uncontrolled reactions, such as direct alkylation of simple diamines, often lead to a mixture of over-alkylated and isomeric products, necessitating difficult purification steps.[4] This guide focuses on controlled, high-yield methodologies that employ strategic use of protecting groups and selective reactions to overcome these challenges.

Target Molecule:

-

IUPAC Name: N'-(2-(methylamino)ethyl)ethane-1,2-diamine[5]

-

CAS Number: 34066-95-0[5]

-

Molecular Formula: C₅H₁₅N₃[5]

-

Molecular Weight: 117.19 g/mol [5]

Pathway I: Controlled Sequential Alkylation of N-Methylethylenediamine

This pathway represents the most direct and intuitive approach, starting from the commercially available N-methylethylenediamine. The core principle is to differentiate the reactivity of the primary and secondary amines by selectively protecting the more accessible primary amine. This allows for the targeted alkylation of the secondary amine, followed by deprotection to yield the final product.

Mechanistic Rationale and Strategy

The primary amine of N-methylethylenediamine is sterically less hindered and generally more reactive towards many electrophiles than the secondary amine. By introducing a protecting group, such as the tert-butyloxycarbonyl (Boc) group, we can effectively "mask" the primary amine. The Boc group is ideal due to its stability in basic and nucleophilic conditions (required for the subsequent alkylation) and its clean removal under mild acidic conditions.

Once protected, the molecule possesses a single reactive site: the secondary amine. This nitrogen can then be alkylated with a suitable 2-carbon electrophile that carries a protected primary amine, such as N-(2-chloroethyl)phthalimide. The phthalimide group serves as an effective protecting group for the terminal amine. The final step involves the sequential or one-pot deprotection of both the Boc and phthalimide groups to reveal the target triamine.

Experimental Workflow Diagram

Caption: Workflow for Sequential Alkylation Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of N-tert-butoxycarbonyl-N'-methylethylenediamine

-

Dissolve N-methylethylenediamine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).

-

Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM dropwise over 1 hour, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Alkylation with N-(2-chloroethyl)phthalimide

-

To a solution of N-Boc-N'-methylethylenediamine (1.0 eq) in acetonitrile (ACN), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Add N-(2-chloroethyl)phthalimide (1.1 eq).

-

Heat the mixture to reflux (approx. 80-85 °C) and maintain for 24-48 hours. Monitor progress by TLC or GC-MS.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer and concentrate to yield the fully protected intermediate.

Step 3: Final Deprotection

-

Dissolve the protected intermediate from Step 2 in ethanol.

-

Add hydrazine monohydrate (4-5 eq) and heat the mixture to reflux for 4-6 hours to cleave the phthalimide group. A white precipitate of phthalhydrazide will form.

-

Cool the reaction and filter off the precipitate. Concentrate the filtrate.

-

Dissolve the residue in a 4 M solution of HCl in dioxane or methanol and stir at room temperature for 2-4 hours to remove the Boc group.

-

Concentrate the solution to dryness under reduced pressure to obtain the hydrochloride salt of the final product. The free base can be obtained by neutralization with a strong base (e.g., NaOH) and extraction.

Pathway II: Synthesis via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds.[4][6] This pathway builds the target molecule by forming an imine intermediate from an aldehyde and an amine, which is then selectively reduced.[7] This approach avoids harsh alkylating agents like alkyl halides and offers excellent control.

Mechanistic Rationale and Strategy

This strategy begins with mono-protected ethylenediamine (e.g., N-Boc-ethylenediamine). The free primary amine is reacted with glyoxal or a protected equivalent in the presence of methylamine. A more controlled variant involves a two-step process. First, we perform a reductive amination on N-Boc-ethylenediamine using formaldehyde and a reducing agent to introduce the methyl group, forming N-Boc-N'-methylethylenediamine (the same intermediate as in Pathway I, Step 1).

The key step is the subsequent reaction of the secondary amine. Instead of an alkyl halide, we use a protected aminoacetaldehyde (e.g., 2-(Boc-amino)acetaldehyde). This reacts with the secondary amine to form an iminium ion, which is then reduced in situ. A selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is crucial.[8][9] These reagents are mild enough not to reduce the starting aldehyde but are highly effective at reducing the iminium intermediate.[4]

Experimental Workflow Diagram

Caption: Workflow for the Reductive Amination Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-N'-methylethylenediamine

-

Dissolve N-Boc-ethylenediamine (1.0 eq) in 1,2-dichloroethane (DCE).

-

Add aqueous formaldehyde (37 wt. %, 1.1 eq).

-

Stir the mixture for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control gas evolution.

-

Stir the reaction for 12-18 hours at room temperature.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Step 2: Reductive Amination with 2-(Boc-amino)acetaldehyde

-

Dissolve the product from Step 1 (1.0 eq) and 2-(Boc-amino)acetaldehyde (1.1 eq) in DCE.

-

Stir the mixture for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Stir for an additional 12-24 hours. Monitor by TLC.

-

Work up the reaction as described in Step 1 (quench, extract, dry, concentrate) to obtain the di-Boc protected intermediate.

Step 3: Final Deprotection

-

Dissolve the di-Boc protected intermediate in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours.

-

Monitor the removal of both Boc groups by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting TFA salt can be converted to the free base by dissolving in water, basifying with NaOH, and extracting with a suitable organic solvent.

Comparative Analysis and Data

Both pathways provide a reliable route to the target molecule. The choice of pathway often depends on the availability of starting materials, cost, and scale.

| Parameter | Pathway I: Sequential Alkylation | Pathway II: Reductive Amination |

| Starting Materials | N-Methylethylenediamine, (Boc)₂O, N-(2-chloroethyl)phthalimide | N-Boc-ethylenediamine, Formaldehyde, 2-(Boc-amino)acetaldehyde |

| Key Reagents | K₂CO₃, Hydrazine, HCl | NaBH(OAc)₃, TFA |

| Advantages | Intuitive, direct approach. | Avoids alkyl halides, milder conditions, potentially higher atom economy. |

| Disadvantages | Use of hydrazine (toxic), multiple protection/deprotection steps. | Requires synthesis or purchase of protected aldehyde, which can be unstable. |

| Typical Overall Yield | 30-50% | 40-60% |

Conclusion

The synthesis of this compound requires a strategic and controlled approach to achieve high purity and yield. The Sequential Alkylation pathway offers a classic and robust method that relies on the well-established principles of protecting group chemistry. In contrast, the Reductive Amination pathway provides a more modern, milder alternative that avoids the use of harsh alkylating agents. The selection of the optimal pathway will be dictated by the specific constraints and capabilities of the laboratory, including reagent availability, scale, and safety considerations. Both methodologies underscore the necessity of careful reaction design in the synthesis of complex, unsymmetrical polyamines for advanced applications.

References

-

Borch, R. F. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124. DOI: 10.15227/orgsyn.052.0124.

-

Google Patents. (Date not available). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.

-

Google Patents. (Date not available). CN103012156B - Preparation method of N,N-diethylethylenediamine.

-

Google Patents. (Date not available). CN103288649A - Synthetic method of N-ethyl ethylenediamine.

-

Google Patents. (Date not available). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.

-

Sigma-Aldrich. (Date not available). N-Methylethylenediamine.

-

Shen, X., & Buchwald, S. L. (2010). Rhodium-catalyzed asymmetric intramolecular hydroamination of unactivated alkenes. Angewandte Chemie International Edition, 49(3), 564-567.

-

Panchapakesan, G., et al. (2018). Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. International Journal of New Technologies in Science and Engineering, 5(5).

-

Google Patents. (Date not available). CN102485711B - A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine.

-

Google Patents. (Date not available). JP5073990B2 - Process for producing N, N'-dimethylethylenediamine.

-

Kumar, A., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(30), 19894-19906.

-

Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination.

-

Wikipedia. (Date not available). Reductive amination.

-

Huang, J. M., et al. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3. Chemical Papers, 66(4), 304-307.

-

Chem-Impex. (Date not available). N,N'-Dimethylethylenediamine.

-

Kaluthanthiri, N., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1085-1090.

-

PubChem. (Date not available). N-Methylethylenediamine.

-

ChemicalBook. (Date not available). N-METHYLETHYLENEDIAMINE.

-

PubChem. (Date not available). N-(2-aminoethyl)-N'-methylethylenediamine.

-

ResearchGate. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3.

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

-

Organic Chemistry Portal. (Date not available). Amine synthesis by reductive amination (reductive alkylation).

-

Shishkin, D. V., et al. (2012). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Chemistry of Natural Compounds, 48(3), 436-438.

-

Ghorbani-Vaghei, R., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1399.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijntse.com [ijntse.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-(2-aminoethyl)-N'-methylethylenediamine | C5H15N3 | CID 118593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Navigating Structural Ambiguity: A Technical Guide to N-Methylated Diethylenetriamine Isomers for Advanced Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of N'-[2-(methylamino)ethyl]ethane-1,2-diamine and Bis(2-aminoethyl)(methyl)amine

The compound name "N-(2-Aminoethyl)-N-methylethylenediamine" presents a structural ambiguity that necessitates a careful and precise approach from researchers in chemistry and drug development. Depending on the position of the methyl group, this name can refer to two distinct isomers with different symmetries, reactivities, and applications: the unsymmetrical N'-[2-(methylamino)ethyl]ethane-1,2-diamine and the symmetrical bis(2-aminoethyl)(methyl)amine . This guide provides a comprehensive technical overview of both isomers, addressing their synthesis, spectroscopic characterization, and key applications to empower scientists in their research endeavors.

Resolving the Isomeric Identity

The core of the ambiguity lies in the placement of the methyl group on one of the three nitrogen atoms of the diethylenetriamine backbone. This leads to two possible structures:

-

Unsymmetrical Isomer: N'-[2-(methylamino)ethyl]ethane-1,2-diamine

-

Symmetrical Isomer: bis(2-aminoethyl)(methyl)amine

This distinction is critical as the symmetry and the nature of the nitrogen donors (primary, secondary, or tertiary) significantly influence the molecule's coordination chemistry, reactivity, and biological interactions.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties is fundamental for the handling, purification, and analysis of these compounds.

| Property | N'-[2-(methylamino)ethyl]ethane-1,2-diamine | bis(2-aminoethyl)(methyl)amine |

| CAS Number | 34066-95-0[1] | 4097-88-5[2] |

| Molecular Formula | C5H15N3[1] | C5H15N3[2] |

| Molecular Weight | 117.19 g/mol [1] | 117.20 g/mol [2] |

| Boiling Point | Not available | 171 °C[3] |

| Density | Not available | 0.91 g/cm³[3] |

Spectroscopic Analysis:

Definitive identification and purity assessment of these isomers rely on spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will exhibit characteristic absorptions for amines. Key vibrational modes to observe include:

-

N-H Stretching: Primary amines (R-NH2) show two bands in the 3300-3500 cm⁻¹ region, while secondary amines (R2-NH) show a single band. The symmetrical isomer possesses two primary amine groups, while the unsymmetrical isomer has one primary and one secondary amine.

-

C-N Stretching: These appear in the 1000-1200 cm⁻¹ region.

-

N-H Bending: A broad band around 1600 cm⁻¹ is characteristic of N-H bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity of the atoms.

-

¹H NMR: The chemical shifts and coupling patterns of the methylene protons adjacent to the nitrogen atoms will be distinct for each isomer. The methyl group will appear as a singlet, with its chemical shift influenced by its position.

-

¹³C NMR: The number of unique carbon signals will reflect the symmetry of the molecule. The symmetrical isomer will have fewer signals than the unsymmetrical one. The chemical shifts of the carbons will be indicative of their proximity to the nitrogen atoms.

Synthesis and Methodologies

The synthesis of these methylated polyamines requires strategic approaches to achieve the desired substitution pattern. General methods for the synthesis of N-substituted ethylenediamines often involve the reaction of an amine with a haloalkane or reductive amination.[4]

Synthesis of N'-[2-(methylamino)ethyl]ethane-1,2-diamine (Unsymmetrical Isomer)

A potential route to the unsymmetrical isomer involves the controlled N-alkylation of diethylenetriamine or a protected derivative.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative example and may require optimization.

-

Step 1: Mono-protection of Diethylenetriamine: React diethylenetriamine with one equivalent of a suitable protecting group (e.g., Boc anhydride) to selectively protect one of the primary amino groups.

-

Step 2: Reductive Amination: The mono-protected diethylenetriamine is then reacted with formaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride to introduce the methyl group onto the terminal secondary amine.

-

Step 3: Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.

-

Purification: The product is purified by distillation under reduced pressure or by column chromatography.

Synthesis of bis(2-aminoethyl)(methyl)amine (Symmetrical Isomer)

The synthesis of the symmetrical isomer can be approached by constructing the molecule around a central methylated nitrogen atom. A plausible method involves the hydrogenation of iminodiacetonitrile followed by methylation. A patent describes a method for preparing N1-(2-aminoethyl)-1,2-ethylenediamine by the hydrogenation of iminodiacetonitrile in the presence of a catalyst.[5]

Experimental Protocol: Synthesis via N-alkylation of a Protected Diamine

-

Step 1: Synthesis of a Ditosylated Precursor: React N-methyldiethanolamine with thionyl chloride to form N-methyl-bis(2-chloroethyl)amine.

-

Step 2: Azide Substitution: The dichloro intermediate is then reacted with sodium azide to yield N-methyl-bis(2-azidoethyl)amine.

-

Step 3: Reduction: The diazide is reduced to the corresponding diamine, bis(2-aminoethyl)(methyl)amine, using a suitable reducing agent such as lithium aluminum hydride or catalytic hydrogenation.

-

Purification: The final product is purified by vacuum distillation.

Applications in Research and Development

Polyamines and their derivatives are of significant interest in medicinal chemistry and materials science due to their ability to interact with biological macromolecules and coordinate with metal ions.[1][6]

Coordination Chemistry and Catalysis

The nitrogen atoms in both isomers act as potent ligands for a variety of metal ions. The denticity and topology of the ligand (tridentate for both) make them valuable for creating stable metal complexes. These complexes have potential applications in:

-

Catalysis: As ligands in homogeneous catalysis, for example, in copper-catalyzed cross-coupling reactions where N,N'-dimethylethylenediamine derivatives have shown to be effective.[7]

-

Biomimetic Chemistry: As models for the active sites of metalloenzymes.[8]

The symmetrical isomer, with its central tertiary amine, can form facial (fac) or meridional (mer) isomers when coordinating to an octahedral metal center, influencing the catalytic or reactive properties of the complex.

Caption: Coordination modes of the unsymmetrical and symmetrical isomers with a metal center (M).

Drug Development and Bioactive Molecules

The polyamine backbone is a common motif in biologically active compounds.[9] Alterations in polyamine metabolism are associated with diseases such as cancer, making enzymes in this pathway attractive drug targets.[1] These methylated diethylenetriamine isomers can serve as scaffolds or building blocks for the synthesis of:

-

Polyamine Analogues: As potential inhibitors of polyamine biosynthesis or transport in cancer cells.

-

Drug Conjugates: The polyamine moiety can be attached to other therapeutic agents to enhance their cellular uptake and targeting.[9]

-

Chelating Agents: For the development of diagnostic imaging agents or therapeutics that require metal chelation.

The workflow for incorporating these amines into drug discovery can be visualized as follows:

Sources

- 1. Design of polyamine-based therapeutic agents: new targets and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Synthesis and crystal structure of bis[μ-N,N-bis(2-aminoethyl)ethane-1,2-diamine]bis[N,N-bis(2-aminoethyl)ethane-1,2-diamine]-μ4-oxido-hexa-μ3-oxido-octa-μ2-oxido-tetraoxidotetranickel(II)hexatantalum(V) nonadecahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. CN102485711B - A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 6. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Syntheses and characterization of copper complexes with the ligand 2-aminoethyl(2-pyridylmethyl)-1,2-ethanediamine (apme) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to N'-(2-Aminoethyl)-N-methylethylenediamine

Abstract

This technical guide provides a comprehensive overview of N'-(2-Aminoethyl)-N-methylethylenediamine, identified by CAS number 34066-95-0 . Polyamines are fundamental to numerous biological and chemical processes, and their synthetic analogues are of significant interest to researchers in drug development, materials science, and catalysis. This document details the compound's physicochemical properties, outlines robust synthetic and analytical methodologies, explores its potential applications, and provides critical safety and handling protocols. The content herein is curated for researchers, scientists, and drug development professionals, aiming to equip them with the foundational knowledge required for the effective utilization of this versatile triamine.

Introduction and Chemical Identity

N'-(2-Aminoethyl)-N-methylethylenediamine is an unsymmetrical linear polyamine containing one primary, one secondary, and one tertiary amine. This structural arrangement provides distinct reactive sites, making it a valuable and versatile building block in organic synthesis. The nomenclature can be ambiguous; the IUPAC name, N'-[2-(methylamino)ethyl]ethane-1,2-diamine, clarifies that a methyl group resides on one of the internal nitrogen atoms of the diethylenetriamine backbone.[1]

Polyamines are polycationic molecules that play crucial roles in cell growth, proliferation, and differentiation.[2][3] Synthetic polyamine analogues are designed to interact with biological targets like DNA, RNA, and enzymes, or to serve as ligands and monomers.[4][5] The unique structure of N'-(2-Aminoethyl)-N-methylethylenediamine, with its varied amine environments, allows for regioselective functionalization, a highly desirable trait for constructing complex molecules and targeted therapeutic agents.[2][6]

Physicochemical and Computed Properties

A thorough understanding of a compound's properties is the bedrock of its application. The key identifiers and computed properties for N'-(2-Aminoethyl)-N-methylethylenediamine are summarized below.

| Identifier | Value | Source |

| CAS Number | 34066-95-0 | PubChem[1] |

| IUPAC Name | N'-[2-(methylamino)ethyl]ethane-1,2-diamine | PubChem[1] |

| Molecular Formula | C₅H₁₅N₃ | PubChem[1] |

| Molecular Weight | 117.19 g/mol | PubChem[1] |

| Canonical SMILES | CNCCNCCN | PubChem[1] |

| Boiling Point | 199.5 ± 8.0 °C (Predicted) | Echemi[7] |

| Density | 0.885 ± 0.06 g/cm³ (Predicted) | Echemi[7] |

| pKa (strongest basic) | 10.13 ± 0.10 (Predicted) | Echemi[7] |

Synthesis and Purification

The synthesis of unsymmetrically substituted polyamines requires a strategic approach to ensure regioselectivity and avoid mixtures of products. A common and effective strategy involves the use of protecting groups to differentiate the reactivity of the amine functionalities.

Synthetic Rationale and Strategy

The synthesis of N'-(2-Aminoethyl)-N-methylethylenediamine can be logically approached by the N-alkylation of a suitable, selectively protected diamine precursor. A plausible and efficient route starts with N-methylethylenediamine and involves the introduction of a protected 2-aminoethyl group. The Fukuyama amine synthesis is a well-established method for such transformations.[2][8] This method involves the reaction of a primary amine with a nosyl-protected amine, followed by deprotection.

The causality for choosing this pathway is rooted in control. Direct alkylation of N-methylethylenediamine with a 2-haloethylamine derivative would likely result in a mixture of N- and N'-alkylated products, as well as potential over-alkylation, leading to significant purification challenges. By employing an ortho-nitrobenzenesulfonyl (nosyl) protecting group, the reactivity of the primary amine can be selectively masked and later revealed under mild conditions.

Experimental Protocol: A Plausible Synthetic Route

This protocol describes a two-step process: nosylation of a precursor followed by alkylation and deprotection.

Step 1: Synthesis of N-(2-bromoethyl)-2-nitrobenzenesulfonamide

-

Dissolve 2-bromoethylamine hydrobromide (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃.

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Add 2-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the nosyl-protected bromoethylamine.

Step 2: Alkylation of N-methylethylenediamine and Deprotection

-

Dissolve N-methylethylenediamine (2.0 eq) in acetonitrile (MeCN) in a round-bottom flask.

-

Add potassium carbonate (K₂CO₃) (3.0 eq) as a base.

-

Add the N-(2-bromoethyl)-2-nitrobenzenesulfonamide (1.0 eq) dissolved in a minimal amount of MeCN dropwise to the stirring suspension.

-

Heat the reaction mixture to 50-60 °C and stir overnight.

-

After cooling, filter off the inorganic salts and concentrate the filtrate.

-

Dissolve the crude intermediate in N,N-Dimethylformamide (DMF). Add thiophenol (2.5 eq) and K₂CO₃ (3.0 eq).

-

Stir the mixture at room temperature for 3-4 hours to effect the deprotection of the nosyl group.

-

Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purify the final product, N'-(2-Aminoethyl)-N-methylethylenediamine, via fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of DCM/Methanol/Ammonia.

Caption: Key application areas for N'-(2-Aminoethyl)-N-methylethylenediamine.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for N'-(2-Aminoethyl)-N-methylethylenediamine is not widely available, data from structurally similar polyamines like N-methylethylenediamine and N,N'-dimethylethylenediamine provide a strong basis for hazard assessment. [9][10][11]These compounds are typically flammable, corrosive, and can cause severe skin burns and eye damage.

Hazard Identification and Precautionary Measures

The following table summarizes the likely hazards based on analogous compounds.

| Hazard Class | GHS Hazard Statement | Precautionary Statements (Examples) |

| Flammable Liquid | H226: Flammable liquid and vapor | P210: Keep away from heat, sparks, open flames. |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/clothing/eye protection. |

| Acute Toxicity | H302+H332: Harmful if swallowed or if inhaled | P261: Avoid breathing vapors. P301+P312: IF SWALLOWED: Call a POISON CENTER. |

| Sensitization | H317/H334: May cause an allergic skin reaction or asthma symptoms | P285: In case of inadequate ventilation wear respiratory protection. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood. [9]Ensure eyewash stations and safety showers are readily accessible. [9]* Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection : If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Storage and Disposal

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials. [11]Keep away from ignition sources and incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides. [9]* Disposal : Dispose of waste in accordance with all local, state, and federal regulations. Do not allow it to enter the sewer system.

References

-

PubChem. (n.d.). N-(2-aminoethyl)-N'-methylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, F., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. Royal Society Open Science.

- Phanstiel, O. (2009). Design of polyamine-based therapeutic agents: new targets and new directions. Amino Acids.

- Casero, R. A., & Woster, P. M. (2001). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Journal of Medicinal Chemistry.

- Krasnov, V., et al. (2022).

- Edwards, M. L., et al. (1993). Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents. Journal of Medicinal Chemistry.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N'-Dimethylethylenediamine. Retrieved from [Link]

- Krasnov, V. P., et al. (2022). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications.

- Michael, A. J. (2016). Biosynthesis of polyamines and polyamine-containing molecules. Biochemical Journal.

-

Wikipedia. (n.d.). Polyamine. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Ethanediamine, N1-(2-aminoethyl)-N1,N2-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

- Prakash, T. P., et al. (2000). Synthesis and Transfection Efficiencies of New Lipophilic Polyamines. Journal of Medicinal Chemistry.

Sources

- 1. N-(2-aminoethyl)-N'-methylethylenediamine | C5H15N3 | CID 118593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications [mdpi.com]

- 3. Biosynthesis of polyamines and polyamine-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of polyamine-based therapeutic agents: new targets and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Structure, Synthesis, and Applications of N-(2-Aminoethyl)-N'-methylethylenediamine

This guide provides a comprehensive technical overview of N-(2-Aminoethyl)-N'-methylethylenediamine, a versatile tridentate ligand with significant potential in coordination chemistry, catalysis, and as a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and applications.

Introduction: The Significance of Unsymmetrical Polyamines

N-(2-Aminoethyl)-N'-methylethylenediamine, also known as N'-[2-(methylamino)ethyl]ethane-1,2-diamine, is an unsymmetrical polyamine featuring a primary, a secondary, and a tertiary amine group. This unique arrangement of donor atoms within a flexible ethylenediamine backbone imparts distinct coordination properties, making it a valuable building block in various chemical disciplines. Unlike its symmetrical analogue, diethylenetriamine (dien), the presence of a methyl group in N-(2-Aminoethyl)-N'-methylethylenediamine introduces asymmetry, which can influence the stereochemistry and reactivity of its metal complexes.

The ethylenediamine motif is a cornerstone in the synthesis of bioactive heterocyclic compounds and is a common feature in numerous pharmaceutical agents.[1][2] The strategic substitution on the ethylenediamine backbone allows for the fine-tuning of steric and electronic properties, which is a key principle in the design of novel catalysts and therapeutic agents.[3][4] This guide will delve into the specific attributes of N-(2-Aminoethyl)-N'-methylethylenediamine, providing a detailed exploration of its chemical landscape.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of N-(2-Aminoethyl)-N'-methylethylenediamine is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical properties of N-(2-Aminoethyl)-N'-methylethylenediamine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₅N₃ | [5] |

| Molecular Weight | 117.19 g/mol | [5] |

| CAS Number | 34066-95-0 | [5] |

| IUPAC Name | N'-[2-(methylamino)ethyl]ethane-1,2-diamine | [5] |

| Computed XLogP3-AA | -1.6 | [5] |

| Topological Polar Surface Area | 50.1 Ų | [5] |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of N-(2-Aminoethyl)-N'-methylethylenediamine.

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. Based on data for a closely related compound, the following peak assignments can be expected in CDCl₃:

-

~2.77 ppm (t): Triplet corresponding to the two protons of the methylene group adjacent to the primary amine (-CH₂-NH₂).

-

~2.43 ppm (t): Triplet corresponding to the two protons of the methylene group adjacent to the secondary amine (-CH₂-NH-).

-

~2.22 ppm (s): Singlet corresponding to the three protons of the methyl group (-CH₃).

-

~1.60 ppm (br s): Broad singlet corresponding to the protons of the primary and secondary amine groups (-NH₂ and -NH-). The integration of this peak would correspond to three protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The expected chemical shifts are:

-

Signals for the four distinct methylene (-CH₂) carbons.

-

A signal for the methyl (-CH₃) carbon.

The IR spectrum is useful for identifying the functional groups present in the molecule. Key vibrational bands for N-(2-Aminoethyl)-N'-methylethylenediamine include:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹, characteristic of primary and secondary amines.

-

C-H stretching: Bands in the region of 2850-2960 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methylene and methyl groups.

-

N-H bending: A band around 1600 cm⁻¹ corresponding to the scissoring vibration of the primary amine group.

Electron impact mass spectrometry (EI-MS) of polyamines typically shows fragmentation patterns resulting from cleavage at C-C bonds adjacent to the nitrogen atoms (α-cleavage) and C-N bonds.[6][7][8] The molecular ion peak (M⁺) for C₅H₁₅N₃ would be observed at m/z 117. The fragmentation pattern would be expected to show characteristic losses of amine and alkyl fragments.

Synthesis of N-(2-Aminoethyl)-N'-methylethylenediamine

The synthesis of unsymmetrical polyamines like N-(2-Aminoethyl)-N'-methylethylenediamine requires a strategic approach to achieve selective N-alkylation. A common and effective methodology involves the use of a protecting group to differentiate the reactivity of the amine functionalities.[9]

Synthetic Strategy Overview

A plausible and efficient synthetic route involves the mono-N-Boc protection of ethylenediamine, followed by alkylation with a suitable electrophile, and subsequent deprotection. This strategy provides good control over the substitution pattern.

Caption: A generalized workflow for the synthesis of N-(2-Aminoethyl)-N'-methylethylenediamine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of unsymmetrically substituted ethylenediamines.[3][9]

Step 1: Synthesis of N-Boc-ethylenediamine

-

Dissolve ethylenediamine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in the same solvent dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethylenediamine.

Step 2: Synthesis of Boc-protected N-(2-Aminoethyl)-N'-methylethylenediamine

-

Dissolve N-Boc-ethylenediamine (1 equivalent) and a suitable base, such as triethylamine or potassium carbonate (2-3 equivalents), in an aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Add 2-chloro-N-methylethylamine hydrochloride (1 equivalent) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the Boc-protected product.

Step 3: Deprotection to yield N-(2-Aminoethyl)-N'-methylethylenediamine

-

Dissolve the Boc-protected diamine from Step 2 in a suitable solvent such as DCM or methanol.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Neutralize the resulting salt with a base (e.g., aqueous NaOH) and extract the free amine into an organic solvent.

-

Dry the organic layer, filter, and concentrate to obtain N-(2-Aminoethyl)-N'-methylethylenediamine.

Coordination Chemistry and Applications

As a tridentate ligand, N-(2-Aminoethyl)-N'-methylethylenediamine can coordinate to a metal center through its three nitrogen donor atoms, forming stable five-membered chelate rings.[10] This coordination behavior is crucial for its applications in catalysis and materials science.

Caption: A simplified representation of the tridentate coordination of the ligand to a metal center (M).

Formation of Metal Complexes

N-(2-Aminoethyl)-N'-methylethylenediamine readily forms complexes with a variety of transition metals, such as copper(II), nickel(II), zinc(II), and palladium(II).[11][12][13] The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.

General Protocol for Metal Complex Synthesis:

-

Dissolve N-(2-Aminoethyl)-N'-methylethylenediamine (1-2 equivalents) in a solvent such as methanol or ethanol.

-

Add a solution of the metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂) (1 equivalent) in the same solvent dropwise with stirring.

-

The reaction mixture may be heated to facilitate complex formation.

-

The resulting metal complex may precipitate out of solution or can be isolated by solvent evaporation.

-

The solid complex can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The geometry of the resulting complexes can vary depending on the metal ion, the counter-ion, and the stoichiometry of the reaction. With octahedral metal centers, two tridentate ligands can coordinate to form either meridional (mer) or facial (fac) isomers.[10]

Catalytic Applications

Metal complexes of chelating amines are widely investigated as catalysts in various organic transformations.[14][15] While specific catalytic applications of N-(2-Aminoethyl)-N'-methylethylenediamine complexes are not extensively reported, complexes of similar substituted ethylenediamines have shown activity in reactions such as olefin polymerization and oxidation reactions.[15][16] The electronic and steric properties imparted by the methyl group can influence the catalytic activity and selectivity of the metal center.

Relevance in Drug Development

The ethylenediamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2][17] Its ability to engage in hydrogen bonding and its basic nature make it a valuable component for interacting with biological targets.

The introduction of substituents on the ethylenediamine backbone, as in N-(2-Aminoethyl)-N'-methylethylenediamine, allows for the exploration of structure-activity relationships (SAR). The N-methyl group can impact the compound's lipophilicity, pKa, and metabolic stability, all of which are critical parameters in drug design.

Furthermore, N-substituted ethylenediamines are key intermediates in the synthesis of more complex molecules, including heterocyclic compounds with diverse biological activities.[3][4] The primary and secondary amine groups of N-(2-Aminoethyl)-N'-methylethylenediamine offer multiple points for further functionalization, enabling the construction of combinatorial libraries for drug screening.

Safety and Handling

N-(2-Aminoethyl)-N'-methylethylenediamine is expected to have similar toxicological properties to other aliphatic amines. Based on data for the related compound N-methylethylenediamine, it should be handled with care.

-

Hazards: It is likely to be corrosive and can cause severe skin and eye burns.[9] Inhalation may cause irritation to the respiratory tract.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Always consult the specific Safety Data Sheet (SDS) for the compound before handling.

Conclusion

N-(2-Aminoethyl)-N'-methylethylenediamine is a structurally interesting and synthetically versatile molecule. Its unsymmetrical nature and tridentate coordination capabilities make it a valuable ligand in coordination chemistry and a promising scaffold for the development of novel catalysts. The presence of multiple reactive sites also positions it as a useful building block in medicinal chemistry for the synthesis of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a solid foundation for researchers and scientists working in these fields.

References

- Yao, R.-S., Jiang, L.-E., Wu, S.-H., Deng, S.-S., & Yang, Y. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 59(4), 441-446.

-

ResearchGate. (2025). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives | Request PDF. Retrieved January 17, 2026, from [Link]

- Schopfer, L. M., Girardo, B., Lockridge, O., & Larson, M. A. (2024). Mass Spectrometry of Putrescine, Spermidine, and Spermine Covalently Attached to Francisella tularensis Universal Stress Protein and Bovine Albumin.

-

PubChem. (n.d.). N-(2-aminoethyl)-N'-methylethylenediamine. Retrieved January 17, 2026, from [Link]

-

PubMed. (2019). Improved profiling of polyamines using two-dimensional gas chromatography mass spectrometry. Retrieved January 17, 2026, from [Link]

-

PubMed. (2002). Polyamine co-matrices for matrix-assisted laser desorption/ionization mass spectrometry of oligonucleotides. Retrieved January 17, 2026, from [Link]

-

Mahdavi, S., & Ghammamy, S. (2014). Mer-R,S-2, New Zinc Complex with N-(2-Aminoethyl)-1,3-Propanediamine: Spectral and Structural Study. Oriental Journal of Chemistry, 30(1), 333-337.

-

PubChem. (n.d.). N-Methylethylenediamine. Retrieved January 17, 2026, from [Link]

-

PubMed. (2005). Routes to N,N'-unsymmetrically substituted 1,3-diketimines. Retrieved January 17, 2026, from [Link]

-

Sinobio Chemistry. (2025). What is The Application of Ethylenediamine?. Retrieved January 17, 2026, from [Link]

- Kotliar, V. M., Nikolaievskyi, D. V., Kolomoitsev, O. O., Buravov, A. V., & Orlov, V. D. (2017). Non-symmetric substituted ethylenediamines. Kharkiv University Bulletin. Chemical Series, (28), 53-58.

-

Wikipedia. (n.d.). Ethylenediamine. Retrieved January 17, 2026, from [Link]

- Smith, R. G., & Daves, G. D. (1977). Gas chromatography mass spectrometry analysis of polyamines using deuterated analogs as internal standards. Biological Mass Spectrometry, 4(3), 146–151.

-

EMBL-EBI. (2024). Mass spectrometry distinguishes putrescine, spermidine, and spermine covalently attached to proteins. Retrieved January 17, 2026, from [Link]

- Kaluthanthiri, K. K. P. D., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).

- Wróblewska, A., et al. (2020). Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application.

-

ResearchGate. (n.d.). Crystal structure of {2-[({2-[(2-aminoethyl)amino]ethyl}imino)methyl]-6-hydroxyphenolato-κN,N′,N′′,O}(nitrato-κO)copper(II) ethanol 0.25-solvate. Retrieved January 17, 2026, from [Link]

- N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. (2024, September 2).

- Corfield, P. W. R., & Michalski, R. J. (2017). Crystal structures of two mixed-valence copper cyanide complexes with N-methylethylenediamine.

-

Wikipedia. (n.d.). Tridentate ligand. Retrieved January 17, 2026, from [Link]

- Wang, H., et al. (2018). Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations. Inorganic chemistry, 57(17), 10896–10906.

- Google Patents. (n.d.). US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents.

-

PubChem. (n.d.). N

1-(2-Aminoethyl)-N2-phenylethane-1,2-diamine. Retrieved January 17, 2026, from [Link] -

ResearchGate. (2023). Ethylenediamine Ligand substitute or replacement. Retrieved January 17, 2026, from [Link]

-

MDPI. (2021). Late Transition Metal Catalysts with Chelating Amines for Olefin Polymerization. Retrieved January 17, 2026, from [Link]

- Kincaid, K., et al. (1999). Synthesis, Structure, and Coordination Chemistry of a Tridentate, Six-Electron-Donor Amidinate Ligand. Organometallics, 18(25), 5360-5366.

- Google Patents. (n.d.). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. N-(2-aminoethyl)-N'-methylethylenediamine | C5H15N3 | CID 118593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry of Putrescine, Spermidine, and Spermine Covalently Attached to Francisella tularensis Universal Stress Protein and Bovine Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved profiling of polyamines using two-dimensional gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyamine co-matrices for matrix-assisted laser desorption/ionization mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Tridentate ligand - Wikipedia [en.wikipedia.org]

- 11. Mer-R,S-[Znl2](NO3)2, New Zinc Complex with N-(2-Aminoethyl)-1,3-Propanediamine: Spectral and Structural Study – Oriental Journal of Chemistry [orientjchem.org]

- 12. Crystal structures of two mixed-valence copper cyanide complexes with N-methylethylenediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. What is The Application of Ethylenediamine? - Sinobio Chemistry [sinobiochemistry.com]

N-(2-Aminoethyl)-N-methylethylenediamine molecular weight

An In-depth Technical Guide to N-(2-Aminoethyl)-N'-methylethylenediamine

Abstract

N-(2-Aminoethyl)-N'-methylethylenediamine, a polyamine with significant potential in synthetic chemistry, serves as a versatile building block and ligand. This technical guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight and characterization. It is intended for researchers, scientists, and professionals in drug development and material science, offering detailed protocols, mechanistic insights, and safety considerations grounded in authoritative data.

Introduction and Core Concepts

N-(2-Aminoethyl)-N'-methylethylenediamine (CAS No. 34066-95-0) is an organic compound featuring three amine groups: one primary, one secondary, and one tertiary.[1] This unique arrangement of nucleophilic sites makes it a valuable intermediate in the synthesis of more complex molecules and a potent chelating agent. Its structural similarity to other ethylenediamines, such as diethylenetriamine (DETA), suggests its utility in applications ranging from the synthesis of pharmaceutical intermediates to the formulation of epoxy curing agents and coordination chemistry.[2] Understanding its fundamental properties is the first step in harnessing its synthetic potential.

Physicochemical and Molecular Properties

The utility of a chemical compound is fundamentally dictated by its physical and chemical properties. For N-(2-Aminoethyl)-N'-methylethylenediamine, these attributes determine its reactivity, solubility, and appropriate handling procedures. All quantitative data are summarized in Table 1 for ease of reference.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 117.19 g/mol | [1][3] |

| Exact Mass | 117.1266 g/mol | [1] |

| Molecular Formula | C₅H₁₅N₃ | [1][3] |

| IUPAC Name | N'-[2-(methylamino)ethyl]ethane-1,2-diamine | [1] |

| CAS Number | 34066-95-0 | [1][3] |

| Synonyms | 1-Methyldiethylenetriamine, N-Methyldiethylenetriamine | [3] |

| Density (Predicted) | 0.885 g/cm³ | [3] |

| pKa (Predicted) | 10.13 | [3] |

| Boiling Point (Predicted) | 199.5 °C | [3] |

Synthesis and Reactivity

While specific industrial synthesis routes for N-(2-Aminoethyl)-N'-methylethylenediamine are not extensively published, its structure suggests a logical synthetic pathway involving the alkylation of a suitable diamine precursor. A plausible laboratory-scale synthesis can be conceptualized based on established amine chemistry.

A common strategy involves the reaction of N-methylethylenediamine with a protected 2-aminoethyl halide, followed by deprotection. The use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, is crucial to prevent uncontrolled polymerization and ensure selective alkylation at the desired nitrogen atom.[4]

Caption: A potential synthetic route for N-(2-Aminoethyl)-N'-methylethylenediamine.

The reactivity of this molecule is dominated by its three amine groups. These sites can participate in:

-

Nucleophilic Substitution and Addition: Reacting with electrophiles such as alkyl halides and epoxides.

-

Condensation Reactions: Forming imines and amides with carbonyl compounds and carboxylic acid derivatives, respectively.[5]

-

Coordination Chemistry: Acting as a tridentate ligand to form stable complexes with various metal ions, a property valuable in catalysis and material science.[6]

Experimental Protocols: Analytical Characterization

Confirming the identity, purity, and molecular weight of N-(2-Aminoethyl)-N'-methylethylenediamine is paramount. A multi-technique approach is required for comprehensive characterization.

Protocol: Molecular Weight and Structural Verification by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile amines. It provides simultaneous purity assessment (via GC) and definitive molecular weight confirmation (via MS). A nitrogen-phosphorus detector (NPD) can be used for enhanced selectivity and sensitivity for nitrogen-containing compounds.[7]

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a suitable solvent (e.g., Dichloromethane or Methanol).

-

GC-MS System Configuration:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless mode, 250°C.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 250.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) for the primary peak and any impurities.

-

Analyze the mass spectrum of the main peak. The molecular ion peak ([M]⁺) should be observed at m/z = 117.

-

Analyze the fragmentation pattern to confirm the structure. Expect characteristic fragments from the loss of alkyl and amino groups.

-

Sources

- 1. N-(2-aminoethyl)-N'-methylethylenediamine | C5H15N3 | CID 118593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102485711B - A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. osha.gov [osha.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling of N-(2-Aminoethyl)-N-methylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

The safe handling of any chemical substance is paramount in a laboratory setting. This guide provides a comprehensive overview of the safety and handling procedures for N-(2-Aminoethyl)-N-methylethylenediamine. It is crucial to note that a specific, verified Safety Data Sheet (SDS) for this compound (CAS No. 14937-33-8 or 34066-95-0) was not available at the time of this writing. Consequently, the information herein is synthesized from data on closely related aliphatic diamines and general chemical safety principles. This approach underscores the necessity of treating this compound with the caution due to a substance with a partially undocumented toxicological profile. Researchers must exercise critical judgment and adhere to the most stringent safety protocols.

Section 1: Chemical and Physical Identity

This compound is a member of the aliphatic amine family, compounds characterized by amino groups attached to a saturated carbon chain. While specific experimental data for this compound is scarce, we can infer its general properties based on its structure and comparison with similar molecules.

| Property | Inferred Value/Characteristic | Rationale/Source |

| Molecular Formula | C₅H₁₅N₃ | PubChem[1] |

| Molecular Weight | 117.19 g/mol | PubChem[1] |

| Appearance | Likely a colorless to light-yellow liquid | Based on similar aliphatic amines[2][3] |

| Odor | Amine-like, potentially fishy or ammoniacal | Common characteristic of aliphatic amines. |

| Solubility | Expected to be soluble in water and organic solvents | The presence of amino groups suggests hydrogen bonding capacity. |

| Boiling Point | Estimated to be in the range of 180-220 °C | Extrapolated from similar polyamines. |

| Flash Point | Likely combustible | Aliphatic amines are often combustible liquids[2][4]. |

Section 2: Hazard Identification and Toxicological Profile

Primary Routes of Exposure:

-

Inhalation: Vapors can irritate the respiratory system.

-

Skin Contact: Can cause irritation and chemical burns.

-

Eye Contact: May cause severe eye irritation or damage.

-

Ingestion: Harmful if swallowed[2].

The toxicological properties have not been fully investigated, and therefore, all appropriate precautions should be taken to minimize exposure.

Section 3: Personal Protective Equipment (PPE) - The First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is critical to prevent exposure.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact with aliphatic amines. |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage. |

| Skin and Body Protection | A lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron or coveralls. | Minimizes the risk of skin contact. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with heated material. | Protects against the inhalation of potentially harmful vapors. |

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to ensuring a safe laboratory environment.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Preventing Contact: Avoid all direct contact with the skin, eyes, and clothing. Do not breathe vapors or mists[3].

-

Hygiene: Wash hands thoroughly after handling.

-

Spill Preparedness: Ensure that a spill kit appropriate for amines is readily available.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid anhydrides.

Section 5: Emergency Procedures - A Framework for Rapid Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[3] |

Spill and Leak Management

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Neutralize: For small spills, cautiously neutralize with a weak acid (e.g., citric acid solution) before absorption.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.

-

Decontaminate: Clean the spill area with a suitable decontaminating agent.

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not pour down the drain.

Section 7: Visualizing Safety Workflows

Experimental Workflow: Handling this compound

Caption: A logical workflow for the safe handling of this compound.

Logical Relationship: Hazard Mitigation Strategy

Caption: A hierarchical approach to mitigating the hazards associated with this compound.

References

Sources

Solubility Profile of N-(2-Aminoethyl)-N-methylethylenediamine in Organic Solvents

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The selection of an appropriate solvent is a critical, foundational step in chemical synthesis, purification, and formulation. For complex molecules such as N-(2-Aminoethyl)-N-methylethylenediamine, a polyamine with multiple functional groups, understanding its interaction with various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the stability of final formulations. This guide provides a comprehensive overview of the physicochemical properties of this compound, establishes the theoretical framework governing its solubility, presents a predicted solubility profile across a range of common organic solvents, and details a rigorous experimental protocol for empirical determination. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in solvent selection.

Physicochemical Profile of this compound

A molecule's structure dictates its physical and chemical properties, including its solubility. This compound (CAS: 18361-44-9, Molecular Formula: C₅H₁₅N₃) is a short-chain aliphatic polyamine with a molecular weight of approximately 117.19 g/mol .[1]

Its key structural features, which are critical determinants of its solubility, include:

-

Multiple Amine Groups: The molecule possesses one primary, one secondary, and one tertiary amine.

-

Hydrogen Bonding Capability: The primary (-NH₂) and secondary (-NH-) amines provide hydrogen bond donor sites, while all three nitrogen atoms possess lone pairs of electrons, acting as hydrogen bond acceptor sites.[1]

-

High Polarity: The high ratio of nitrogen to carbon atoms and the presence of multiple polar N-H and C-N bonds make the molecule highly polar. This is reflected in its predicted XLogP3-AA value of -1.6, indicating a strong preference for polar environments.[1]

These characteristics suggest that the dominant intermolecular forces governing its solubility will be strong hydrogen bonds and dipole-dipole interactions.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3][4] This axiom states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, this means:

-

High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol can act as both hydrogen bond donors and acceptors. The amine's multiple donor and acceptor sites will readily form strong hydrogen bonds with these solvents, leading to high solubility, likely miscibility.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are polar and can accept hydrogen bonds but cannot donate them. The amine can still act as a donor, forming favorable hydrogen bonds with the solvent's acceptor sites (e.g., the oxygen atom in DMSO), resulting in good solubility.

-

Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene primarily interact via weak London dispersion forces. The energy required to break the strong hydrogen bonds between the polyamine molecules would not be compensated by the weak interactions formed with a nonpolar solvent, leading to poor solubility.[4]

Predicted Solubility Profile

Disclaimer: This table represents a predicted profile based on chemical theory. Experimental verification using the protocol in Section 5.0 is strongly recommended for any critical application.

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Methanol | Polar Protic | Miscible | Strong hydrogen bonding (donor & acceptor) |

| Ethanol | Polar Protic | Miscible | Strong hydrogen bonding (donor & acceptor) |

| Isopropanol | Polar Protic | Soluble | Good hydrogen bonding, slightly reduced by steric hindrance |

| Water | Polar Protic | Miscible | Excellent hydrogen bonding capability[5][6] |

| DMSO | Polar Aprotic | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance |

| DMF | Polar Aprotic | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance |

| Acetonitrile | Polar Aprotic | Soluble | Favorable dipole-dipole interactions |

| Dichloromethane | Halogenated | Sparingly Soluble | Moderate polarity, but lacks strong H-bonding sites |

| Chloroform | Halogenated | Sparingly Soluble | Incompatible with many amines[5] |

| Tetrahydrofuran (THF) | Ether | Sparingly Soluble | Moderate polarity, weak H-bond acceptor |

| Ethyl Acetate | Ester | Poorly Soluble | Limited polarity and H-bonding capability |

| Toluene | Aromatic Hydrocarbon | Insoluble | Nonpolar; weak dispersion forces cannot overcome solute H-bonds |

| Hexane | Aliphatic Hydrocarbon | Insoluble | Nonpolar; interacts only through weak dispersion forces |

Standard Protocol for Experimental Solubility Determination